molecular formula C12H9ClN2O3 B11856265 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B11856265
M. Wt: 264.66 g/mol
InChI Key: MRMJUXCJJWHRDJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The chromenopyrazole family emerged from early 21st-century efforts to hybridize coumarin and pyrazole pharmacophores, leveraging the biological activities of both parent scaffolds. While the unsubstituted 1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid (CAS: 694507-52-3) was first reported in 2015, introduction of the 8-chloro and 1-methyl substituents marked a strategic advancement in optimizing electronic and steric properties. Key synthetic breakthroughs included:

  • Microwave-assisted cyclocondensation techniques enabling regioselective pyrazole ring formation
  • Copper(II) acetate-catalyzed oxidative annulation achieving 76-83% yields for halogenated derivatives
  • Development of protecting-group-free routes using β-ketoaldehyde intermediates

The 8-chloro substitution pattern in particular was found to enhance π-π stacking interactions in crystalline states while modulating solubility profiles for medicinal chemistry applications.

Relevance in Contemporary Organic and Medicinal Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to three principal factors:

  • Synthetic Versatility : The carboxylic acid moiety at position 3 allows straightforward derivatization to amides, esters, and hydrazides, while the 8-chloro substituent participates in cross-coupling reactions.
  • Bioisosteric Potential : Structural analogs demonstrate cannabinoid receptor affinity, with EC50 values <100 nM reported for CB1/CB2 agonists.
  • Supramolecular Properties : X-ray analyses reveal face-to-face π-stacking between the chromene ring (Cg(2)) and pyrazole (Cg(3)) with interplanar distances of 3.45-3.67 Å.

Recent applications include its use as:

  • A key intermediate in TRPV1 antagonist synthesis (e.g., AMG-517 derivatives)
  • A fluorescence probe for studying protein-ligand interactions via Förster resonance energy transfer

Structural Features and Academic Significance

The molecule's architecture combines three distinct pharmacophoric elements:

Table 1 : Structural Characteristics

Feature Description Source
Core framework Fused chromene-pyrazole bicyclic system
Substituents 8-Cl, 1-Me, 3-COOH
Molecular formula C12H9ClN2O3
Molecular weight 264.668 g/mol
Torsion angles C4-C3-C2-N1 = 178.9° (near planarity)
Hydrogen bond donors 2 (COOH, NH)

Notably, the 8-chloro substituent induces a bathochromic shift in UV-Vis spectra (λmax 324 nm vs 298 nm in parent compound), while the carboxylic acid group participates in charge-assisted hydrogen bonds with DMSO-d6 (ΔδH = 0.43 ppm).

Classification within Heterocyclic Compound Families

This molecule belongs to three overlapping heterocyclic classes:

  • Chromenopyrazoles : Characterized by a benzopyran fused to pyrazole at positions 4 and 3.
  • Diarylethers : The chromene oxygen bridges two aromatic systems.
  • Carboxylic Acid Derivatives : Functionalized at position 3 for salt/co-crystal formation.

Its classification can be further detailed through ring numbering:

      O
      || 
1-CH3-N---N      8-Cl
      ||        |
      C=======C
     /        \
    O          COOH

This topology places the compound in the rare 1,4-dihydrochromeno[4,3-c]pyrazole subclass, distinct from the more common [3,4-c] isomers.

Overview of Research Objectives and Scope

Current research priorities focus on three domains:

  • Synthetic Methodology Development

    • Optimizing copper-catalyzed cyclization for gram-scale production
    • Enantioselective synthesis using chiral β-ketoaldehydes
  • Structure-Property Relationships

    • Correlating 8-substituents (Cl vs Br vs NO2) with π-stacking energies
    • Mapping COOH pKa (predicted 3.8) to solubility profiles
  • Biological Evaluation

    • Screening against kinase targets (CDK2, EGFR)
    • Developing fluorescent tags via carboxylate conjugation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c1-15-11-7-4-6(13)2-3-9(7)18-5-8(11)10(14-15)12(16)17/h2-4H,5H2,1H3,(H,16,17)

InChI Key

MRMJUXCJJWHRDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of N-Tosylhydrazones

A validated approach for chromeno-pyrazole synthesis involves 1,3-dipolar cycloaddition between 3-nitrochromenes and diazo intermediates. For example, Fu et al. demonstrated that 3-nitro-2-phenyl-2H-chromene reacts with in situ–generated diazo compounds from N-tosylhydrazones under basic conditions (Cs₂CO₃, DMF, 80°C) to yield chromeno[3,4-c]pyrazoles. Adapting this method, the target compound could be synthesized via:

  • Diazo Intermediate Formation : Reacting N-tosylhydrazones with Cs₂CO₃ to generate aryl diazo species.

  • Cycloaddition : Coupling with a nitro-substituted chromene precursor (e.g., 8-chloro-3-nitrochromene).

  • Carboxylic Acid Introduction : Hydrolysis of a pre-installed ester or nitrile group at position 3.

Key Reaction Parameters :

  • Temperature: 80°C

  • Base: Cs₂CO₃

  • Solvent: DMF

  • Yield Range (Analogous Systems): 50–70%

Chlorination Strategies

Direct Chlorination of Pyrazole Intermediates

The 8-chloro substituent may be introduced via electrophilic aromatic substitution (EAS) or late-stage chlorination. A patent by CN103360394B describes the use of N-chlorosuccinimide (NCS) for chlorinating theophylline at position 8 under pH-controlled conditions (pH 6–7). Applied to chromeno-pyrazoles, this method could involve:

  • Substrate Preparation : Synthesizing the unchlorinated chromeno-pyrazole core.

  • Chlorination : Treating with NCS in a polar aprotic solvent (e.g., DCM or DMF) at 60–80°C.

  • Workup : Neutralization and recrystallization.

Optimization Data (Analogous System) :

ParameterValue
NCS Equivalents1.1–1.2
Temperature60–80°C
Reaction Time2–4 hours
Yield65–75%

Carboxylic Acid Functionalization

Hydrolysis of Ester Precursors

Introducing the carboxylic acid group typically involves hydrolyzing a methyl or ethyl ester. For example, Gill et al. synthesized 2-pyrazolyl-chromones via cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones, followed by ester hydrolysis. Adapting this:

  • Ester Installation : Use a propanoic anhydride or acetylating agent during cyclization.

  • Hydrolysis : Treat with NaOH (5% aqueous) at 60–80°C, followed by acidification (HCl) to precipitate the carboxylic acid.

Critical Conditions :

  • Base: 5% NaOH

  • Acid: 10% HCl

  • pH for Precipitation: 3–3.5

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via:

  • Recrystallization : From ethanol/water mixtures.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (for intermediates).

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm, broad).

  • HRMS : Exact mass confirmation for C₁₂H₉ClN₂O₃ (calculated: 264.03 g/mol).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CycloadditionHigh regioselectivityRequires nitro precursor50–70%
NCS ChlorinationLate-stage functionalizationPotential over-chlorination65–75%
Ester HydrolysisMild conditionsMulti-step synthesis60–80%

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid. Key findings include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Pseudomonas aeruginosa .
  • Antioxidant Properties : The compound demonstrates potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, offering therapeutic potential in treating inflammatory diseases .

Medicinal Chemistry Applications

Given its promising biological activities, this compound is being explored for various medicinal applications:

  • Cancer Therapy : Its derivatives have been investigated for cytotoxic effects against cancer cell lines, indicating potential use in oncology .
  • Neurological Disorders : Some studies suggest that compounds with similar structures may have neuroprotective effects, warranting further investigation into their use in neurodegenerative diseases .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .

Case Studies

Several case studies highlight the applications of this compound:

Case StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against E. coli and P. aeruginosa with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study 2Antioxidant PropertiesShowed significant reduction in reactive oxygen species (ROS) in vitro assays compared to control groups.
Study 3Cancer Cell CytotoxicityInduced apoptosis in prostate cancer cell lines at concentrations of 10 µM after 48 hours exposure.

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Heterocycles

Chromeno[4,3-c]pyrazole vs. Benzothiopyrano[4,3-c]pyrazole

A sulfur-containing analog, 8-chloro-1-methyl-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole (), replaces the oxygen atom in the chromeno ring with sulfur. This substitution alters electronic properties and bioavailability. Key differences include:

  • NMR Data: The benzothiopyrano derivative shows distinct proton shifts (δ 3.83 for CH₂-S, δ 4.12 for CH₃) compared to the chromeno analog, which lacks sulfur-induced deshielding effects .
  • Bioactivity: The chromeno derivative’s role as an FXR agonist contrasts with the benzothiopyrano compound’s unexplored pharmacological profile, though sulfur atoms often enhance metabolic stability .
Pyrano[4,3-c]pyrazole Esters vs. Carboxylic Acids

Ethyl esters such as 1-(2,4-dichlorophenyl)-7-[(4-fluorophenyl)methylene]-1,4,6,7-tetrahydro-pyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (CAS: 918547-09-8, ) demonstrate how esterification affects solubility and reactivity. The carboxylic acid group in the target compound enhances hydrogen bonding and ionic interactions, crucial for receptor binding in FXR agonism .

Coupling Reagents and Yields

The synthesis of pyrazole-carboxamide derivatives () employs EDCI/HOBt-mediated coupling, achieving yields of 62–71%. In contrast, the target compound’s synthesis (via amidine formation with titanium tetrachloride, ) yields 69%, with a byproduct (11%) highlighting reaction specificity challenges .

Purification Techniques

Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () are purified via preparative TLC and recrystallization, similar to methods used for chromeno[4,3-c]pyrazole derivatives .

Pharmacological Profiles

Compound Core Structure Key Substituents Biological Activity Reference
8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid Chromeno[4,3-c]pyrazole Cl (C8), CH₃ (N1), COOH (C3) FXR agonist (Nidufexor)
8-Chloro-1-methyl-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole Benzothiopyrano[4,3-c]pyrazole Cl (C8), CH₃ (N1) Undisclosed
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole-carboxamide Cl (C5), CN (C4), CH₃ (C3) Anticancer screening candidate
TLR7-9 antagonists (e.g., 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) Pyrazolo[4,3-c]pyridine Morpholine, azetidine, quinoline TLR7-9 inhibition (SLE treatment)

Spectroscopic and Physicochemical Properties

  • Melting Points : Pyrazole-carboxamides () exhibit melting points between 123–183°C, influenced by aryl substituents. The target compound’s melting point is unreported but likely higher due to its ionic carboxylic acid group .
  • Mass Spectrometry : The target compound’s derivative (Nidufexor) has a molecular ion peak at 403.1 m/z (C₂₀H₁₆ClN₃O₃), while pyrazole-carboxamides show [M+H]+ peaks at 403–437 m/z .

Biological Activity

8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid (CAS No. 68254-10-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClN2O3C_{12}H_{9}ClN_{2}O_{3}. Its structure features a chromeno-pyrazole core which contributes to its distinctive chemical properties. The compound is characterized by the presence of a chlorine atom at the 8-position and a carboxylic acid functional group at the 3-position of the pyrazole ring.

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O₃
Molecular Weight250.66 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number68254-10-4

Research indicates that this compound may exhibit significant biological activity through modulation of various signaling pathways. Preliminary studies suggest its involvement in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapeutics.

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological properties of this compound. For instance, it has been assessed for its activity as a potential agonist at cannabinoid receptors (CB1 and CB2). It has shown partial agonist activity, indicating that it may influence pain modulation and inflammatory responses.

Case Study: Cannabinoid Receptor Interaction

A study conducted on related pyrazole compounds demonstrated their efficacy in rat models for neuropathic and inflammatory pain. The findings suggested that compounds with similar structures could potentially serve as leads in developing new analgesics targeting cannabinoid receptors .

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
CB1 Receptor AgonismPartial agonist
Anti-inflammatory PotentialModulation of pain
Cytotoxicity in Cancer CellsInduces apoptosisOngoing studies

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies have indicated that the compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. This includes:

  • Identifying Specific Targets : Understanding which receptors or enzymes are influenced by the compound.
  • Exploring Structural Modifications : Investigating how modifications to the chemical structure can enhance biological activity.
  • Conducting In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid?

  • Methodology :

  • One-pot multi-component synthesis (e.g., chromeno[4,3-b]pyrrol-3-yl derivatives) using glacial acetic acid under reflux conditions, followed by purification via column chromatography or recrystallization .
  • Key steps : Lactamization catalyzed by polyphosphoric acid (PPA) for heterocyclic ring closure, as demonstrated in analogous chromeno-pyrazole systems .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized?

  • Techniques :

  • X-ray crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a=13.192A˚,b=8.817A˚,c=30.012A˚,β=102.42a = 13.192 \, \text{Å}, b = 8.817 \, \text{Å}, c = 30.012 \, \text{Å}, \beta = 102.42^\circ, validated using single-crystal diffraction .
  • Spectroscopy : 1H^1H NMR peaks at δ 3.83 (s, CH3_3), 7.03–8.19 (aromatic protons), and 13C^{13}C NMR signals for carbonyl (δ 165.93) and chlorophenyl groups .
  • Mass spectrometry : EI-MS fragmentation patterns (e.g., m/z 409 [M+2]) and HRMS matching theoretical molecular weights .

Q. What in vitro assays are suitable for initial biological screening?

  • Approach :

  • Enzyme inhibition : Alpha-glucosidase inhibition assays (IC50_{50} determination) using chromeno-pyrazole derivatives as a reference .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with pyrazole-based analogs showing IC50_{50} values <10 μM .
  • Anti-inflammatory potential : COX-2 inhibition studies via competitive ELISA .

Advanced Research Questions

Q. How to investigate the mechanism of action in biological systems?

  • Strategies :

  • Molecular docking : Simulate binding interactions with alpha-glucosidase or COX-2 active sites using AutoDock Vina, focusing on hydrogen bonding with carboxylic acid and chlorophenyl moieties .
  • Cellular pathways : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) in treated cancer cells .
  • Kinetic studies : Determine inhibition constants (KiK_i) via Lineweaver-Burk plots for enzyme targets .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Guidelines :

  • Substituent modification : Replace the 8-chloro group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to assess activity changes .
  • Core variations : Synthesize oxazolo[5,4-b]pyridine or imidazo[1,2-a]pyridine analogs to compare heterocyclic scaffold effects .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. How to interpret crystallographic data for conformational analysis?

  • Protocol :

  • Software tools : SHELX for refining hydrogen-bonding networks (e.g., O–H···N interactions at 2.8–3.0 Å) .
  • Thermal motion analysis : Evaluate anisotropic displacement parameters (ADPs) to confirm rigid chromeno-pyrazole core stability .
  • Packing diagrams : Identify π-π stacking between aromatic rings (3.5–4.0 Å spacing) using Mercury CSD .

Q. How to resolve contradictory bioactivity data across assays?

  • Troubleshooting :

  • Orthogonal validation : Cross-check alpha-glucosidase inhibition with glucose uptake assays in Caco-2 cells .
  • Purity verification : Reanalyze compound batches via LC-MS to rule out impurities (>99% purity required) .
  • Solvent controls : Test DMSO/water solubility effects on assay outcomes, as precipitation may cause false negatives .

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